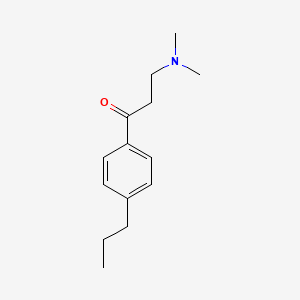
2-methoxy-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-N-phenylacetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group (CH3CONH-) attached to a phenyl ring, which in this case is further substituted with a methoxy group (-OCH3). The methoxy group is an electron-donating substituent, which can influence the chemical behavior of the molecule, including its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of acetamide derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide involves a [11C]-methylation of a desmethyl analogue, which is synthesized from p-tolylmethylamine in three steps with a notable overall yield . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide is accomplished through acetylation, esterification, and ester interchange steps, starting from N-methylaniline and achieving high yields . These methods highlight the versatility of synthetic approaches for acetamide derivatives, which may be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of amide functional groups, which can form hydrogen bonds and influence the molecule's conformation and intermolecular interactions. For example, in the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the conformation of the acetamide moiety and the interplanar angles between amide groups are described, which can affect the compound's properties and biological activity .
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including aminolysis, which is catalyzed by enzymes such as lipases. The reactivity of these compounds can be influenced by substituents on the phenyl ring, as demonstrated in a study where nitro-substituted phenylacetates showed higher reactivity in aminolysis reactions compared to hydroxy-substituted ones . This suggests that the methoxy group in this compound could also affect its reactivity in similar enzymatic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of a methoxy group can increase the electron density on the phenyl ring, potentially affecting the compound's interaction with biological targets and its solubility in organic solvents. The specific activities of these compounds, such as their agonistic activity against certain receptors or their hypoglycemic activity, are also important properties that have been evaluated in some studies .
科学的研究の応用
Anticancer Applications
- 2-Phenylacetamide Derivatives as Anticancer Agents : Phenylacetamide derivatives, including those with methoxy moieties, have shown potential as anticancer agents. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated notable cytotoxic effects against prostate carcinoma (PC3) cell lines. These compounds, with variations in their methoxy and nitro groups, exhibited varying levels of activity, indicating their potential in cancer treatment (Aliabadi et al., 2013).
Biological Evaluation for Anticancer Activity
- Evaluation of 2-Phenylthiazole-4-Carboxamide Derivatives : The introduction of a methoxy group at specific positions on 2-phenylthiazole-4-carboxamide derivatives has been found to improve activity against certain cancer cell lines, including colorectal and breast cancer. This highlights the significance of methoxy substituents in enhancing the efficacy of potential anticancer compounds (Aliabadi et al., 2010).
Estrogen-Like Effects
- Estrogen-Like Effects of 2-Phenylacetamide : 2-Phenylacetamide, particularly from the seeds of Lepidium apetalum, has been shown to possess estrogen-like effects. It can promote the proliferation of specific cell lines and increase uterine index in mice, suggesting potential applications in treatments related to estrogen activity (Zeng et al., 2018).
Behavioral Responses and Bioefficacy
- Behavioral Responses to Aromatic Amides : Substituted aromatic amides, including those with methoxy and phenylacetamide components, have been tested for their behavioral responses and repellent activity against Aedes aegypti mosquitoes. This research indicates potential applications in vector control and personal protection (Garud et al., 2011).
Antimicrobial Study
- Antimicrobial Activity of 2-Phenylacetamide Analogues : Novel 2-phenylacetamide analogues have been synthesized and evaluated for their antimicrobial properties. The study of these compounds against various fungal and bacterial strains indicates their potential as effective antimicrobial agents (Jayadevappa et al., 2012).
Solubility Behavior and Industrial Applications
- Solubility of 2-Phenylacetamide in Pure Solvents : The solubility of 2-phenylacetamide in various solvents has been extensively studied, providing valuable data for its separation and reaction processes in industrial applications. This research is crucial for the development of processes involving 2-phenylacetamide in different solvents (Li et al., 2019).
特性
IUPAC Name |
2-methoxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-7-9(11)10-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQAQBFYCMENLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dimethoxyphenyl)methyl]butan-1-amine](/img/structure/B3004024.png)
![3-amino-N-(2,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3004026.png)
![1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B3004028.png)
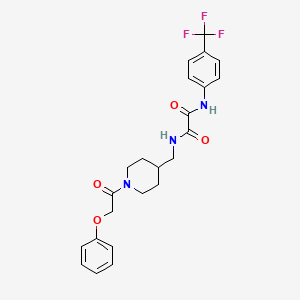
![3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3004030.png)
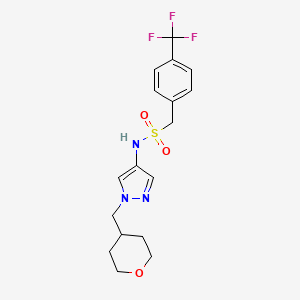
![2-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B3004032.png)
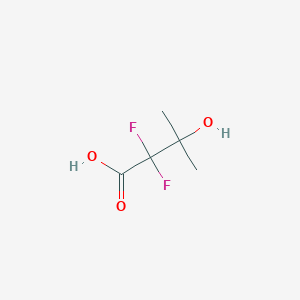
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3004036.png)
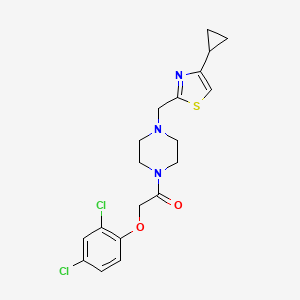

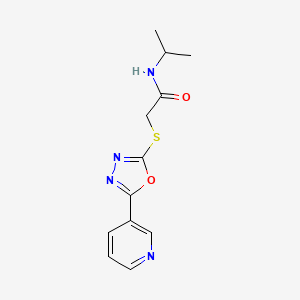
![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)
